molecular formula C18H18N2O3S B2956782 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 906162-11-6

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2956782
CAS No.: 906162-11-6
M. Wt: 342.41
InChI Key: IJSWYLOFHPKSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide features a tetracyclic pyrrolo[3,2,1-ij]quinolinone core fused with a benzenesulfonamide group. This structure combines a rigid heterocyclic system with a sulfonamide moiety, which is often associated with bioactivity in medicinal chemistry.

Key structural features include:

  • Pyrroloquinolinone core: A fused bicyclic system with a lactam (2-oxo) group.
  • Sulfonamide substituent: The benzenesulfonamide group at position 8, which may influence solubility and binding interactions.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-16-11-14(19-24(22,23)15-7-3-2-4-8-15)10-13-6-5-9-20(17(13)16)18(12)21/h2-4,7-8,10-12,19H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSWYLOFHPKSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity.

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrroloquinoline core linked to a benzenesulfonamide moiety. The molecular formula is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, and it exhibits a molecular weight of 320.40 g/mol. Its unique configuration contributes to its diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that it exhibits growth inhibition against various cancer cell lines. For instance:

  • Melanoma Cells : The compound demonstrated a growth inhibition rate of approximately 55% against the MALME-M melanoma cell line.
  • IC50 Values : In some studies, related compounds showed IC50 values in the range of 0.126 μM to 0.164 μM against cervical and liver cancer cells, suggesting strong potential for therapeutic use against these malignancies .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing cancer cell division.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Antimicrobial Activity

Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Study on Anticancer Efficacy

A comprehensive study evaluated the efficacy of related compounds with similar structures against multiple cancer types:

CompoundCancer TypeIC50 (μM)Growth Inhibition (%)
1Melanoma (MALME-M)0.16455
2Cervical (HeLa)0.126Moderate
3Liver (SMMC-7721)0.071High

This table summarizes findings from various studies demonstrating the effectiveness of these compounds in inhibiting cancer cell growth .

Interaction Studies

Interaction studies have shown that N-(1-methyl-2-oxo...) can effectively bind to target proteins involved in signaling pathways critical for cancer progression. Such interactions are essential for understanding how this compound can be optimized for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and functional groups.

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
Target Compound C19H19N3O3S ~369.44 Benzenesulfonamide Pyrrolo[3,2,1-ij]quinolinone
N-(8,11-dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (Compound 22, ) C22H19N3O4 389.41 Benzamide Pyrano-pyrido-quinolinone
2,2'-(Phenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one) (28a, ) C31H26N2O4 514.55 Bis-hydroxyl, aryl-methylene bridge Pyrido[3,2,1-ij]quinolinone dimer
Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-one () C14H14N4O2S2 ~350.42 Thioxothiazolidinone Pyrroloquinolinone-thiazolidinone
N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide () C21H21N3O4 379.40 Oxalamide, methoxybenzyl Pyrrolo[3,2,1-ij]quinolinone

Key Observations :

  • The target compound is distinguished by its sulfonamide group, contrasting with benzamide (Compound 22), oxalamide (Compounds 9 and 10), or thioxothiazolidinone () substituents.
  • Core variations include pyrano-pyrido-quinolinone (Compound 22) and dimeric structures (28a), which alter conformational rigidity and electronic properties .

Analytical and Spectroscopic Data

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation:

  • Target Compound: Expected to fragment at the sulfonamide group (C–S bond cleavage), similar to N-(quinolin-8-yl)benzenesulfonamide derivatives, which produce characteristic ions (e.g., m/z 159 [M+H]+) .
  • Compound 22 : Characterized by IR (amide C=O stretch ~1650 cm⁻¹) and NMR (aromatic proton shifts δ 7.2–8.5 ppm) .

Pharmacological and Functional Insights

While pharmacological data for the target compound are absent in the evidence, structural analogs provide clues:

  • Anticoagulant Activity: Thioxothiazolidinone derivatives () show anticoagulant properties, implying that the pyrroloquinolinone scaffold may interact with blood coagulation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, and what challenges arise during purification?

  • Methodology : The compound’s synthesis typically involves coupling the pyrrolo[3,2,1-ij]quinolinone core with benzenesulfonamide via nucleophilic substitution or palladium-catalyzed cross-coupling. Key intermediates like methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () are synthesized first, followed by sulfonamide functionalization. Challenges include low yields during cyclization steps, which can be mitigated by optimizing solvent polarity (e.g., DMF/EtOH mixtures) and using catalysts like DMAP. Purification often requires gradient HPLC with C18 columns and trifluoroacetic acid as a mobile-phase modifier .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H/13C NMR resolves the methyl group at N1 and the sulfonamide proton environment. Coupling constants (e.g., J = 8–10 Hz for quinoline protons) confirm stereochemistry .
  • X-ray Diffraction : Single-crystal analysis (e.g., Cu-Kα radiation) determines bond angles (e.g., C12–N1–C2 = 101.5°) and confirms the fused pyrroloquinoline system’s planarity .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 365.1245 [M+H]+) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodology : Use shake-flask assays with PBS (pH 7.4) and DMSO co-solvents to measure solubility. Stability is tested via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s biological targets and binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases). Focus on the sulfonamide group’s hydrogen bonding with Zn²+ in active sites .
  • QSAR : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor/donor counts to correlate structural features with activity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodology :

  • Assay Standardization : Replicate assays across multiple labs using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (e.g., 10 µM).
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., carbonic anhydrase IX) with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay artifacts .
  • Meta-Analysis : Pool data from ≥5 studies to calculate weighted mean IC50 values and identify outliers using Grubbs’ test .

Q. What strategies improve yield in the cyclization step during synthesis?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMAc) with microwave-assisted heating (80–120°C) to enhance reaction rates .
  • Catalysts : Screen Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to stabilize transition states.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and terminate reactions at ~90% conversion .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Methodology :

  • Analog Synthesis : Modify the benzenesulfonamide substituents (e.g., para-NO2, meta-Cl) and the pyrroloquinoline methyl group.
  • Selectivity Profiling : Screen analogs against panels of related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to identify substituents that reduce off-target binding .
  • Free Energy Calculations : Use MM-PBSA to compare binding affinities across isoforms and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.